molecular formula C10H11ClN2 B13276694 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine

1-(5-Chloro-1H-indol-3-YL)ethan-1-amine

Cat. No.: B13276694
M. Wt: 194.66 g/mol
InChI Key: GJKSSUZKPLVSFA-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indol-3-YL)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the chlorine atom and the ethanamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(5-Chloro-1H-indol-3-YL)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and microbial infections.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The indole ring structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H11ClN2/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-6,13H,12H2,1H3

InChI Key

GJKSSUZKPLVSFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)Cl)N

Origin of Product

United States

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